molecular formula C12H13N5OS B5970044 N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5970044
M. Wt: 275.33 g/mol
InChI Key: SUXALNFXZDDHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring at position 2 and a cyclopropyl carboxamide group at position 2. The tetrazole moiety is critical for hydrogen bonding and metabolic stability, while the cyclopropyl group may influence steric and electronic properties.

Properties

IUPAC Name

N-cyclopropyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c18-11(14-7-4-5-7)10-8-2-1-3-9(8)19-12(10)17-6-13-15-16-17/h6-7H,1-5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXALNFXZDDHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tabular Comparison of Key Compounds

Compound Name Substituents Biological Activity Synthesis Method Reference
N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Cyclopropyl carboxamide, Tetrazole Hypothesized kinase inhibition Not specified N/A
Compound 24 Pyrimidin-2-yl sulfamoyl, Cyano Antiproliferative (MCF7 cells) Not specified
Compound 3 Antipyrine carboxamide, Amino Potential anti-inflammatory Reflux in methanol
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl carboxamide Improved solubility Not specified
Impurity b 2,2-Dihydroxyethyl acetamide Metabolic byproduct Not specified

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